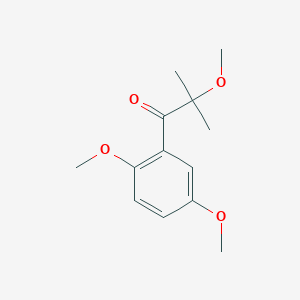
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one is an organic compound with the molecular formula C12H18O4 It is a derivative of acetophenone and is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring, as well as an additional methoxy and methyl group on the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with nitromethane in the presence of an alkali to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol.
Final Conversion: The amino group is further modified to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the same basic steps as the laboratory synthesis but is scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to interact with serotonin receptors, particularly the 5-HT2 receptor . This interaction can lead to various physiological effects, including alterations in neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: This compound shares the 2,5-dimethoxy substitution pattern on the phenyl ring but differs in its side chain structure.
4-Bromo-2,5-dimethoxyphenethylamine: Similar in structure but with a bromine atom at the 4 position.
2,5-Dimethoxybenzaldehyde: The starting material for the synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the propanone chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
90447-95-3 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one |
InChI |
InChI=1S/C13H18O4/c1-13(2,17-5)12(14)10-8-9(15-3)6-7-11(10)16-4/h6-8H,1-5H3 |
InChI Key |
VMCWWVDUAYLAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=C(C=CC(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















